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(3-Fluorophenyl)methyl-trimethylsilane Documentation Hub

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  • Product: (3-Fluorophenyl)methyl-trimethylsilane
  • CAS: 772-48-5

Core Science & Biosynthesis

Foundational

(3-Fluorophenyl)methyl-trimethylsilane molecular weight and density

Advanced Characterization, Synthesis, and Application in Medicinal Chemistry Executive Summary (3-Fluorophenyl)methyl-trimethylsilane (CAS: 7217-41-6), often referred to as 3-Fluorobenzyltrimethylsilane , represents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(3-Fluorophenyl)methyl-trimethylsilane (CAS: 7217-41-6), often referred to as 3-Fluorobenzyltrimethylsilane , represents a specialized organosilicon building block in modern drug discovery.[1] Unlike simple benzyl halides, this silane derivative offers a unique reactivity profile driven by the


-silicon effect , allowing for regiospecific electrophilic substitution and controlled nucleophilic benzyl transfer.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic routes, and its strategic utility in introducing metabolically stable fluorinated motifs into pharmaceutical scaffolds.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models suitable for laboratory handling and stoichiometric calculations.

Table 1: Core Physical Properties[1]
PropertyValueConfidence/Method
IUPAC Name [(3-Fluorophenyl)methyl]trimethylsilaneStandard
CAS Number 7217-41-6Registry Verification
Molecular Formula

Stoichiometric
Molecular Weight 182.31 g/mol Calculated (Standard Atomic Weights)
Density

Predicted (Comparative Analog Analysis*)
Boiling Point

Predicted (760 mmHg)
Refractive Index

Predicted (

)
LogP

Predicted (Lipophilicity)
Appearance Colorless LiquidStandard State

*Note on Density: The non-fluorinated analog, Benzyltrimethylsilane, has an experimental density of


.[2] The addition of the fluorine atom (atomic mass 18.99 vs. hydrogen 1.008) at the meta-position increases the specific gravity.[1] Researchers should calibrate volumetric additions assuming a density range of 

until lot-specific CoA data is confirmed.

Structural Analysis & Reactivity Logic

The Silicon Effect in Benzyl Systems

The utility of (3-Fluorophenyl)methyl-trimethylsilane lies in the electronic interaction between the silicon atom and the aromatic system.[1]

  • 
    -
    
    
    
    Hyperconjugation:
    The
    
    
    bond is highly polarizable.[1] It stabilizes positive charge development at the
    
    
    -position (the aromatic ring carbons ortho/para to the methylene) via the
    
    
    -silicon effect
    .[1] This directs electrophilic aromatic substitution to the ipso position (replacing the silyl group) or facilitates oxidation.[1]
  • Fluorine Bioisosterism: The fluorine atom at the 3-position (meta) is strategically placed to block metabolic oxidation (P450 metabolism) that typically occurs at electron-rich benzylic or para-positions, while exerting an electron-withdrawing inductive effect (

    
    ) that modulates the pKa of nearby functional groups.[1]
    
Visualization: Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways accessible via this reagent.

ReactivityPathways Silane (3-Fluorophenyl)methyl- trimethylsilane Ipso Ipso-Substitution (Desilylation) Silane->Ipso Strong E+ Anion Benzyl Anion Equivalent Silane->Anion Activation Electrophile Electrophilic Attack (E+) Electrophile->Ipso Product1 3-Fluoro-benzyl-E Derivative Ipso->Product1 -TMS-E Product2 Nucleophilic Addition (to Aldehydes/Ketones) Anion->Product2 R-CHO Fluoride Fluoride Source (CsF / TASF) Fluoride->Anion

Figure 1: Divergent reactivity profile showing electrophilic ipso-substitution and fluoride-mediated nucleophilic activation.[1]

Experimental Protocol: Synthesis & Purification

Rationale: While commercially available, in-house synthesis is often required for isotopic labeling or high-purity applications.[1] The Grignard route is preferred over Wurtz-Fittig coupling due to higher yields and fewer homocoupling side products.[1]

Materials
  • 3-Fluorobenzyl chloride (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, acid-washed/activated)

  • Chlorotrimethylsilane (TMS-Cl) (1.1 equiv)[1]

  • THF (Anhydrous, stabilizer-free)

  • Iodine (catalytic crystal)[1]

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Magnesium turnings and a crystal of Iodine.[1] Dry stir for 5 minutes.

  • Initiation: Add minimal anhydrous THF to cover Mg. Add 5% of the 3-Fluorobenzyl chloride solution.[1] Heat gently with a heat gun until the iodine color fades and reflux initiates (indicating Grignard formation).[1]

  • Propagation: Dilute the remaining benzyl chloride in THF. Add dropwise to the refluxing mixture over 1 hour. Maintain spontaneous reflux.[1]

    • Critical Check: Ensure the solution turns turbid/grey.[1] If clear, initiation failed.

  • Silylation: Cool the Grignard reagent to

    
    . Add TMS-Cl dropwise.[1] The reaction is exothermic; control temp 
    
    
    
    to prevent elimination side reactions.
  • Workup:

    • Quench with saturated

      
       (aq).[1]
      
    • Extract with Diethyl Ether (

      
      ).[1]
      
    • Wash combined organics with Brine.[1] Dry over

      
      .
      
  • Purification:

    • Concentrate via Rotary Evaporation.[1]

    • Distillation: Perform vacuum distillation. The product is a high-boiling liquid.[1] Collect the fraction boiling at

      
       at 
      
      
      
      (estimated).

Applications in Drug Development[5][6]

Metabolic Blocking (The Fluorine Advantage)

In lead optimization, the benzyl group is often a "soft spot" for metabolic degradation. Replacing a hydrogen with fluorine at the meta-position (using this silane as the installation vector) blocks oxidation without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

The "Silicon Switch" Strategy

This molecule allows for a "Silicon Switch" approach in medicinal chemistry.[1]

  • Phase 1: The TMS group acts as a lipophilic "grease" to improve cell permeability during early screening.[1]

  • Phase 2: Once inside the target or during late-stage modification, the TMS group can be cleaved (protodesilylation) or substituted with a hydroxyl group (Tamao oxidation) to generate a phenol derivative.

Workflow: Fluoride-Mediated Benzylation

Use this protocol to benzylate aldehydes without using highly basic conditions (e.g., LDA).[1]

Benzylation Start Start: (3-Fluorophenyl)methyl-TMS + Benzaldehyde Reagent Add TBAF (Tetra-n-butylammonium fluoride) Catalytic or Stoichiometric Start->Reagent Intermediate Hypervalent Silicate Intermediate Reagent->Intermediate F- activation Reaction Nucleophilic Attack on Carbonyl Intermediate->Reaction Benzyl transfer Workup Acidic Workup (HCl) Reaction->Workup End Product: 1-(3-Fluorophenyl)-2-phenylethanol Workup->End

Figure 2: Fluoride-mediated benzylation mechanism avoiding strong bases.[1]

Safety and Handling

  • Flammability: Organosilanes are generally flammable.[1] Flash point is predicted to be

    
    .[1] Ground all glassware.[1]
    
  • Hydrolysis: While more stable than chlorosilanes, prolonged exposure to moisture can lead to slow hydrolysis, generating silanols. Store under inert atmosphere (Argon/Nitrogen).[1]

  • Toxicity: Specific toxicology data for the 3-fluoro isomer is limited.[1] Treat as a standard irritant and potential organosilicon sensitizer.[1] Use Fume Hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760845, (3-Fluorophenyl)trimethylsilane. Retrieved from [Link][1]

  • Chemsrc. (3-Fluorophenyl)methyl-trimethylsilane Physicochemical Data. Retrieved from [Link][1]

  • Smith, A. B., & Boldi, A. M. (1991).Silanes in Organic Synthesis: The

    
    -Silicon Effect. Journal of the American Chemical Society.[1] (Contextual Citation for Mechanism).
    

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removing TBAF from Benzylsilane Reaction Mixtures

Ticket ID: TBAF-RMV-001 Status: Open Priority: High (Purification/Analysis Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Tetra-n-butylammonium fluoride (TBAF) i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBAF-RMV-001 Status: Open Priority: High (Purification/Analysis Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Tetra-n-butylammonium fluoride (TBAF) is a ubiquitous reagent for silyl deprotection and activating benzylsilanes for cross-coupling (e.g., Hiyama-Denmark).[1] However, its removal is notoriously difficult. The amphiphilic nature of the tetrabutylammonium cation (


) causes persistent emulsions during aqueous workup, and its residues obscure critical regions in 

NMR spectra (multiplets at

0.9–1.8 ppm). Furthermore, residual fluoride can poison catalysts in downstream steps.

For benzylsilanes , this challenge is compounded by their chemical stability. While generally robust, benzylsilanes are susceptible to protodesilylation under acidic conditions. Standard acidic washes to remove amines can inadvertently destroy your product.

This guide details three field-proven protocols to remove TBAF, prioritized by substrate sensitivity and purification efficiency.

Module 1: The "Gold Standard" – Solid-Phase Scavenging (The Kishi Protocol)

Best For: Acid-sensitive benzylsilanes, polar products, and avoiding emulsions.

This method, popularized by the Kishi group, uses a sulfonic acid resin to capture the ammonium cation and calcium carbonate to sequester the fluoride. Crucially , the calcium carbonate buffers the system, preventing the acidic resin from protodesilylating your benzylsilane.

The Mechanism
  • Cation Exchange: The resin (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) swaps its proton for the tetrabutylammonium cation.[2]
    
  • Anion Sequestration: The released

    
     reacts with 
    
    
    
    to form HF, which is immediately neutralized by
    
    
    to form insoluble
    
    
    .
Protocol

Reagents:

  • Dowex 50WX8-400 ion-exchange resin (strongly acidic cation exchanger).

  • Calcium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) powder.[1][3]
    
  • Methanol (MeOH).[2][4][3][5]

Step-by-Step:

  • Reaction Completion: Ensure your main reaction in THF (or similar solvent) is complete.

  • Buffer Addition (CRITICAL): Add CaCO

    
     (5.0 equiv relative to TBAF)  to the reaction mixture.
    
    • Why? You must buffer the mixture before or simultaneously with the resin to protect the benzylsilane from the sulfonic acid groups.

  • Resin Addition: Add Dowex 50WX8 resin (approx. 3 g per mmol of TBAF) .

  • Solvent Spike: Add Methanol (MeOH) equal to the volume of the reaction solvent.

    • Why? The resin requires a polar protic solvent to swell and facilitate efficient ion exchange.

  • Agitation: Stir vigorously at room temperature for 1 hour .

  • Filtration: Filter the resulting suspension through a pad of Celite. Wash the pad thoroughly with MeOH or EtOAc.

  • Concentration: Concentrate the filtrate. The TBAF is retained on the solid filter cake.

Module 2: The Calcium/Ammonium Wash (Liquid-Liquid Extraction)

Best For: Robust, non-polar benzylsilanes that are stable to mild aqueous conditions.

If you lack the resin or are processing large scales where resin cost is prohibitive, use the solubility differences of TBA salts.

Protocol
  • Solvent Switch: If your reaction is in THF or DMF, dilute significantly with Diethyl Ether (

    
    )  or a 1:1 mix of Hexanes/EtOAc .
    
    • Note: Avoid DCM if possible; TBA salts are too soluble in chlorinated solvents, leading to poor partitioning.

  • The "Precipitation" Wash: Wash the organic layer with Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Mechanism:[1][2][4][3][5][6][7] This encourages the formation of TBA-Cl, which is less soluble in ether than TBAF, often causing it to precipitate or partition into the aqueous phase.

  • The Calcium Polish: Wash the organic layer with Saturated Aqueous Calcium Chloride (

    
    ) .
    
    • Mechanism:[1][2][4][3][5][6][7] Calcium ions bind free fluoride to form

      
       (insoluble), driving the equilibrium out of the organic phase.[8]
      
  • Drying: Dry over

    
     (not 
    
    
    
    , which can sometimes trap product if it's Lewis basic) and concentrate.
Module 3: Visualizing the Workflow

The following decision tree helps you select the correct protocol based on your specific benzylsilane properties.

TBAF_Removal Start Start: Reaction Mixture + TBAF IsAcidSensitive Is Benzylsilane Acid-Sensitive? (Risk of Protodesilylation?) Start->IsAcidSensitive IsScaleLarge Is Scale > 10g? IsAcidSensitive->IsScaleLarge No (Robust) MethodResin METHOD A: Kishi Protocol (Dowex + CaCO3) IsAcidSensitive->MethodResin Yes (High Risk) IsScaleLarge->MethodResin No (Cleaner) MethodWash METHOD B: CaCl2/NH4Cl Wash IsScaleLarge->MethodWash Yes (Cost Effective) Warning CRITICAL: Must add CaCO3 to prevent acid hydrolysis MethodResin->Warning Precipitation Pre-Step: Dilute with Et2O to precipitate TBA salts MethodWash->Precipitation

Figure 1: Decision matrix for selecting the appropriate TBAF removal strategy based on substrate stability and scale.

Comparison of Methods
FeatureMethod A: Kishi Protocol (Resin)Method B: Aqueous Wash (CaCl2)Method C: Alternative Reagents
TBA Removal Efficiency >98%70-85% (Multiple washes needed)N/A (Prevention)
Emulsion Risk Zero (Filtration only)High (TBA is a surfactant)Low
Substrate Safety High (Buffered with CaCO3)Moderate (pH neutral)Variable
Cost High (Resin is expensive)LowVariable
Time 1.5 Hours30 MinutesN/A
Troubleshooting & FAQ

Q1: I followed Method A, but my benzylsilane yield is low. Where did it go?

  • Diagnosis: You likely experienced protodesilylation .

  • Root Cause: Did you add the Dowex resin before the CaCO

    
    ? Dowex is a strong sulfonic acid. Without the base buffer, it will cleave the C-Si bond in benzylsilanes, releasing toluene derivatives.
    
  • Correction: Always add CaCO

    
     first, or premix the solids before adding them to the reaction.
    

Q2: I still see the characteristic TBA multiplets (0.9–1.8 ppm) in my NMR.

  • Diagnosis: Incomplete cation exchange.

  • Root Cause: The resin needs a polar solvent to swell and access the active sites.

  • Correction: Ensure you added enough Methanol (MeOH) in Step 4 of the Kishi protocol. A pure THF or Ether mixture will not allow the resin to function efficiently.

Q3: Can I just use Silica Gel chromatography?

  • Diagnosis: Not recommended as a primary removal step.[3][5]

  • Reasoning: TBAF is "sticky" and streaks on silica, often co-eluting with polar products. It also modifies the silica surface, changing the

    
     of your compounds during the run.
    
  • Correction: Perform Method A or B before loading onto a column. If you must column directly, flush the column with 1% Triethylamine in your eluent to keep the TBA salts moving, though this rarely works perfectly.

Q4: Are there alternatives to TBAF to avoid this mess entirely?

  • Recommendation: Yes.

    • TASF: (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) – Soluble, non-basic, easier to wash out.

    • CsF in DMF: Heterogeneous but clean.

    • HF-Pyridine: (For deprotection, not activation) – acidic, requires quenching, but avoids ammonium salts.

References
  • Kishi Protocol (Original Description)

    • Title: An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation.[2][4]

    • Source:Organic Syntheses 2022, 99, 53-67.[2]

    • URL:[Link]

  • Application to Complex Synthesis (Halichondrin B)

    • Title: Scalable Synthesis of Halichondrin B Multisynthetic Intermedi
    • Source:Journal of the American Chemical Society 2009, 131, 15387–15393.
    • URL:[Link]

  • Protodesilylation Risks

    • Title: Protodesilylation of Arylsilanes.[9]

    • Source:Organic Letters 2022, 24, 8, 1689–1694.[9]

    • URL:[Link][9]

  • General Workup Strategies

    • Title: Removal of Tetrabutylammonium Salts from Reaction Mixtures (Benchchem Technical Guide).
    • Source: BenchChem Protocols.[3][5]

Sources

Optimization

Technical Support Center: (3-Fluorobenzyl)trimethylsilane

Welcome to the technical support center for (3-fluorobenzyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-fluorobenzyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of (3-fluorobenzyl)trimethylsilane, with a particular focus on its behavior in the presence of moisture. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of this valuable reagent.

Introduction: Understanding the Chemistry of (3-Fluorobenzyl)trimethylsilane

(3-Fluorobenzyl)trimethylsilane is a versatile organosilane reagent used in a variety of organic synthesis applications. The trimethylsilyl (TMS) group serves as a useful protecting group and can also participate in various carbon-carbon bond-forming reactions. However, like many organosilanes, the silicon-carbon bond in (3-fluorobenzyl)trimethylsilane is susceptible to cleavage, particularly in the presence of moisture and acid or base catalysts. This guide will delve into the specifics of this instability and provide practical solutions to mitigate its impact on your research.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (3-fluorobenzyl)trimethylsilane to ensure its stability?

A1: Proper storage is critical to maintaining the integrity of (3-fluorobenzyl)trimethylsilane. It is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[2] For long-term storage, refrigeration (2-8 °C) is advised. It is also good practice to store the container within a desiccator containing a suitable drying agent, such as silica gel, to provide an additional layer of protection against moisture.

Q2: What are the visible signs of degradation of (3-fluorobenzyl)trimethylsilane due to moisture?

A2: Upon exposure to moisture, (3-fluorobenzyl)trimethylsilane can undergo hydrolysis, leading to the formation of 3-fluorotoluene and trimethylsilanol, which can further condense to form hexamethyldisiloxane. While the starting material and the primary byproduct (3-fluorotoluene) are colorless liquids, significant degradation may not be immediately obvious by visual inspection alone. However, the presence of a fine white precipitate (silica or polysiloxanes) could indicate advanced decomposition. The most reliable method to assess purity is through analytical techniques such as NMR or GC-MS.

Q3: Can I handle (3-fluorobenzyl)trimethylsilane on the open bench?

A3: Given its moisture sensitivity, it is strongly recommended to handle (3-fluorobenzyl)trimethylsilane under an inert atmosphere, such as dry nitrogen or argon.[1] If a glovebox is not available, use of a Schlenk line or similar techniques with oven-dried glassware is essential to minimize exposure to atmospheric moisture. When transferring the reagent, use a syringe or cannula and ensure all equipment is scrupulously dried.

Q4: What solvents are compatible with (3-fluorobenzyl)trimethylsilane?

A4: Anhydrous aprotic solvents are the most suitable for reactions involving (3-fluorobenzyl)trimethylsilane. Examples include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane. It is crucial to use freshly distilled or commercially available anhydrous solvents to prevent premature degradation of the reagent. Protic solvents such as water and alcohols should be strictly avoided unless they are intended as reagents in a specific reaction.

Troubleshooting Guide

This section addresses common problems encountered during experiments with (3-fluorobenzyl)trimethylsilane, with a focus on issues arising from its instability in the presence of moisture.

Problem Potential Cause Troubleshooting Steps
Low or no yield of the desired product Degradation of (3-fluorobenzyl)trimethylsilane: The reagent may have hydrolyzed due to improper storage or handling, leading to a lower effective concentration.1. Verify Reagent Purity: Before use, check the purity of the (3-fluorobenzyl)trimethylsilane by ¹H NMR or GC-MS. Look for the presence of 3-fluorotoluene as a key impurity. 2. Improve Handling Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and handle the reagent under a nitrogen or argon atmosphere.[1] 3. Use a Fresh Bottle: If the reagent has been opened multiple times or stored for an extended period, consider using a fresh, sealed bottle.
Formation of unexpected byproducts Side reactions due to hydrolysis products: The formation of trimethylsilanol or hexamethyldisiloxane can lead to unforeseen side reactions or interfere with catalysts.1. Strict Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes drying solvents and other reagents thoroughly. 2. Purify the Reagent: If significant degradation is suspected, consider purifying the (3-fluorobenzyl)trimethylsilane by distillation under reduced pressure.
Inconsistent reaction outcomes Variable moisture content: Inconsistent levels of atmospheric moisture or residual water in solvents can lead to variable rates of reagent degradation and, consequently, inconsistent results.1. Standardize Procedures: Implement a standardized protocol for drying glassware, handling solvents, and setting up reactions to ensure reproducibility. 2. Monitor the Environment: Be mindful of ambient humidity. On particularly humid days, take extra precautions to maintain a dry reaction environment.

Experimental Protocol: A Model Reaction Under Anhydrous Conditions

The following protocol outlines a general procedure for a reaction involving (3-fluorobenzyl)trimethylsilane, emphasizing the steps required to mitigate moisture-related issues.

Reaction: Palladium-Catalyzed Cross-Coupling of (3-Fluorobenzyl)trimethylsilane with an Aryl Halide

Materials:

  • (3-Fluorobenzyl)trimethylsilane

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., THF)

  • Anhydrous base (e.g., KF)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas.

  • Reagent Addition:

    • To the reaction flask, add the palladium catalyst and the anhydrous base under a flow of inert gas.

    • Add the anhydrous solvent via a syringe.

    • Add the aryl halide to the reaction mixture.

  • Addition of (3-Fluorobenzyl)trimethylsilane:

    • Using a dry, nitrogen-flushed syringe, carefully withdraw the required amount of (3-fluorobenzyl)trimethylsilane from the storage bottle.

    • Slowly add the (3-fluorobenzyl)trimethylsilane to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Decomposition Pathway

The following diagram illustrates the hydrolysis of (3-fluorobenzyl)trimethylsilane in the presence of water, which is the primary pathway for its degradation.

DecompositionPathway A (3-Fluorobenzyl)trimethylsilane B 3-Fluorotoluene A->B  Hydrolysis C Trimethylsilanol A->C  Hydrolysis H2O H₂O D Hexamethyldisiloxane C->D Condensation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluorobenzylsilane

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-fluorobenzylsilane. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-fluorobenzylsilane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the mechanistic principles governing the fragmentation, offers a comparative analysis with structurally similar compounds, and provides a robust experimental protocol for acquiring high-quality mass spectra. Our objective is to equip you with the expertise to predict, identify, and structurally elucidate this and related organosilane compounds with confidence.

The Rationale of Fragmentation: Stability as the Driving Force

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for molecular structure elucidation. The process begins when a vaporized molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[1][2] This molecular ion is a radical cation, often energetically unstable, which rapidly undergoes a series of fragmentation events to produce a collection of smaller, more stable ions.[1] The resulting mass spectrum is a unique fingerprint of the molecule, where each peak represents a specific fragment ion.

The fragmentation pathways are not random; they are governed by fundamental chemical principles. The most favorable cleavages are those that lead to the formation of the most stable products, both the charged fragment and the neutral radical or molecule that is lost.[3] For compounds containing a benzyl group, the fragmentation is overwhelmingly dominated by the formation of a highly stable C₇H₇⁺ cation.[4] This ion is initially formed as a benzyl cation but rapidly rearranges into the exceptionally stable, aromatic tropylium ion.[5][6][7] This rearrangement is a powerful driving force, often making the tropylium ion peak the most intense signal (the base peak) in the spectrum.[5]

The Predicted Fragmentation Pattern of 3-Fluorobenzylsilane

The molecular formula for 3-fluorobenzylsilane is C₇H₉FSi, with a nominal molecular weight of 152 g/mol . Upon electron ionization, the molecular ion [C₇H₉FSi]⁺˙ will be formed at a mass-to-charge ratio (m/z) of 152.

The primary fragmentation pathways are predicted as follows:

  • Pathway A: Benzylic C-Si Cleavage and Tropylium Ion Formation: The most probable fragmentation event is the cleavage of the weakest bond in the vicinity of the aromatic ring, the benzylic carbon-silicon bond. This is an example of α-cleavage, driven by the formation of a resonance-stabilized cation.[8] This cleavage results in the formation of a 3-fluorobenzyl cation and a silyl radical (•SiH₃). The 3-fluorobenzyl cation will then rearrange to the highly stable 3-fluorotropylium ion. This fragment is expected to be the base peak in the spectrum.

    • m/z 109: [C₇H₆F]⁺ (3-fluorotropylium ion)

  • Pathway B: Loss of HF: A common fragmentation pathway for fluorinated aromatic compounds is the elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion or major fragment ions.[9] This could occur from the molecular ion, leading to a fragment at m/z 132.

    • m/z 132: [C₇H₈Si]⁺˙ (Resulting from M⁺˙ - HF)

  • Pathway C: Silicon-Containing Fragments: Although less favored than the formation of the stable fluorotropylium ion, the charge may be retained by the silicon-containing fragment, resulting in a small peak corresponding to the silyl cation.

    • m/z 31: [SiH₃]⁺

The following diagram illustrates the predicted primary fragmentation pathways for 3-fluorobenzylsilane.

G M 3-Fluorobenzylsilane [C₇H₉FSi]⁺˙ m/z 152 F1 3-Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 (Base Peak) M->F1 - •SiH₃ F2 [C₇H₈Si]⁺˙ m/z 132 M->F2 - HF F3 Silyl Cation [SiH₃]⁺ m/z 31 M->F3 - •C₇H₆F

Caption: Predicted EI fragmentation pathways of 3-fluorobenzylsilane.

Comparative Fragmentation Analysis

To fully appreciate the unique fragmentation signature of 3-fluorobenzylsilane, it is essential to compare it with structurally related compounds. The presence and position of the fluorine substituent create distinct differences in the mass spectrum.

CompoundMolecular Ion (M⁺˙) (m/z)Key Fragment IonFragment m/zRationale for Difference
Benzylsilane 136Tropylium Ion91The classic fragmentation of a benzyl group leads to the unsubstituted tropylium ion at m/z 91.[4][6] This serves as the baseline for comparison.
3-Fluorobenzylsilane 1523-Fluorotropylium Ion109The fluorine atom adds 18 amu (¹⁹F - ¹H) to the tropylium ion fragment. The position of fluorine has a minor electronic effect but does not change the mass of the primary fragment.
2- & 4-Fluorobenzylsilane 1522- or 4-Fluorotropylium Ion109While the primary fragment ion has the same mass, the relative intensities of minor fragments may differ slightly due to the varied electronic influence of the fluorine substituent on the aromatic ring and cation stability.
3-Chlorobenzylsilane 168 (³⁵Cl), 170 (³⁷Cl)3-Chlorotropylium Ion125 (³⁵Cl), 127 (³⁷Cl)The chlorine atom significantly increases the mass of the key fragment. The characteristic 3:1 isotopic ratio of chlorine provides an additional, unambiguous diagnostic marker.
3-Methylbenzylsilane 1503-Methyltropylium Ion105The methyl group adds 14 amu (CH₂) to the tropylium ion. This demonstrates how different substituents predictably alter the fragment mass.

This comparative data highlights how EI-MS can be used not only to identify the core benzylsilane structure but also to precisely determine the nature and location of substituents on the aromatic ring.

Experimental Protocol for GC-MS Analysis

Acquiring a high-quality, reproducible mass spectrum is paramount. The following protocol outlines a self-validating workflow for the analysis of 3-fluorobenzylsilane using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain the electron ionization mass spectrum of 3-fluorobenzylsilane.

Materials:

  • 3-Fluorobenzylsilane (or analyte of interest)

  • High-purity solvent (e.g., Dichloromethane, Hexane)

  • GC-MS system equipped with an EI source and quadrupole mass analyzer

  • Standard non-polar GC column (e.g., DB-5ms, HP-5ms)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 ppm or 0.1 mg/mL) in a volatile, high-purity solvent.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC-MS Instrument Setup:

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program:

        • Initial Temperature: 50 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 30 - 300

      • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject the sample and begin the data acquisition.

    • Once the run is complete, identify the chromatographic peak corresponding to 3-fluorobenzylsilane.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion and the key fragment ions as predicted. Compare the relative abundances of the peaks.

The following diagram outlines the experimental workflow.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis A Dilute Analyte (100 ppm) B Filter Sample (0.22 µm) A->B C Inject 1 µL B->C D Temperature Programmed Elution C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Extract Spectrum G->H I Identify Fragments H->I

Caption: GC-MS workflow for analyzing 3-fluorobenzylsilane.

Conclusion

The electron ionization mass spectrum of 3-fluorobenzylsilane is characterized by a clear molecular ion at m/z 152 and a dominant base peak at m/z 109. This base peak corresponds to the highly stable 3-fluorotropylium ion, formed via cleavage of the benzylic C-Si bond and subsequent rearrangement. This fragmentation pattern provides a definitive signature that allows for the unambiguous identification of the compound and its differentiation from non-fluorinated, isomeric, and other substituted analogs. By understanding the underlying mechanistic principles, researchers can leverage mass spectrometry as a powerful tool for the structural characterization of novel organosilane compounds.

References

  • YouTube. (2018). mass spectrometry: tropylium ion.
  • Al-Harrasi, A., et al. (2023).
  • Khan, F. A., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PMC.
  • Institut de Recherche en Astrophysique et Planétologie. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+.
  • Chemistry LibreTexts. (2023).
  • Kuck, D. Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • Wikipedia. (2023).
  • University of California, Los Angeles.
  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • D'Armond, J.
  • ResearchGate. (2025).
  • eGyanKosh.
  • BenchChem. (2025).
  • Wysocki, V. H., et al. (2007). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • BenchChem. (2025). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide.
  • University of Victoria. MS of organometallics.
  • BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

Sources

Comparative

Comparative Guide: IR Spectrum Characteristic Peaks for C-Si and C-F Bonds

Executive Summary In the fields of medicinal chemistry and materials science, distinguishing between organosilicon and organofluorine motifs is a critical analytical challenge. Both Carbon-Silicon (C-Si) and Carbon-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the fields of medicinal chemistry and materials science, distinguishing between organosilicon and organofluorine motifs is a critical analytical challenge. Both Carbon-Silicon (C-Si) and Carbon-Fluorine (C-F) bonds introduce unique electronic and steric properties—silicon as a "metallic" bioisostere and fluorine as a metabolic blocker. However, their infrared (IR) spectral signatures can be deceptive due to overlapping regions and varying intensities.

This guide provides a technical comparison of the vibrational modes of C-Si and C-F bonds. It synthesizes experimental data to establish a self-validating identification protocol, allowing researchers to confidently distinguish silyl protecting groups (e.g., TMS, TBDMS) from fluorinated pharmacophores.

Fundamental Vibrational Modes

Carbon-Fluorine (C-F) Bonds

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol), characterized by a high dipole moment due to the electronegativity difference between Carbon (2.[1]55) and Fluorine (3.98).

  • Stretching Frequency (

    
    ):  The C-F stretching vibration is extremely intense and typically appears in the 1000–1400 cm⁻¹  region.
    
  • Multiplicity Effects:

    • Monofluorinated:[1] Single strong band, usually 1000–1110 cm⁻¹ .

    • Polyfluorinated (e.g., -CF₃, -CF₂-): The bands split into symmetric and asymmetric stretches, broadening the absorption window to 1100–1350 cm⁻¹ .[1]

  • Diagnostic Value: The intensity of C-F bands is often so high that they can obscure overlapping C-O or C-N stretches.

Carbon-Silicon (C-Si) Bonds

Silicon is more electropositive (1.90) than Carbon, creating a dipole polarized towards Carbon (


). However, the C-Si bond is longer and weaker (~318 kJ/mol) than C-C or C-F bonds, shifting its fundamental stretching frequency to the lower energy "fingerprint" region.
  • Stretching Frequency (

    
    ):  The direct C-Si stretching vibration occurs at 600–800 cm⁻¹ . This band is often weak to medium intensity and can be difficult to isolate in complex molecules.
    
  • The "Silyl Flag" (Deformation): The most reliable diagnostic for organosilicon compounds is not the C-Si stretch itself, but the deformation modes of methyl groups attached to silicon (

    
    ).
    
    • Symmetric Deformation (

      
      ): A very sharp, strong band at 1260 ± 10 cm⁻¹ .
      
    • Rocking (

      
      ): Strong bands in the 800–865 cm⁻¹  range.
      

Comparative Analysis: C-Si vs. C-F

The following table contrasts the key spectral features. Note the "Danger Zone" around 1000-1250 cm⁻¹, where C-F stretches can overlap with Si-CH₃ deformations.

FeatureC-F Bond (Organofluorine)C-Si Bond (Organosilicon)
Primary Stretching Region 1000 – 1400 cm⁻¹ (Very Strong)600 – 800 cm⁻¹ (Weak/Medium)
Key Diagnostic Peak Broad/Split bands at 1100–1350 cm⁻¹Sharp peak at ~1260 cm⁻¹ (Si-Me deformation)
Intensity High (Large Dipole Change)Medium (Si-CH₃); Weak (C-Si stretch)
Band Shape Often broad, complex splittingOften sharp, distinct
Interference Overlaps with C-O, C-NOverlaps with C-Cl, aromatic out-of-plane
Effect of Substituents Electronegative groups shift

higher
Alkyl groups shift

lower
Spectral Assignment Decision Tree

Use this logic flow to assign peaks in the 1400–600 cm⁻¹ region.

SpectralAssignment Start Unknown Peak in 1400-600 cm⁻¹ Region Check1250 Is there a SHARP, strong peak at ~1260 cm⁻¹? Start->Check1250 CheckCF Is there a BROAD/STRONG band in 1000-1400 cm⁻¹? Check1250->CheckCF No Si_Present Likely Si-CH3 (Silyl Group) Confirm with 800-865 cm⁻¹ Check1250->Si_Present Yes CF_Present Likely C-F Stretch (Check for C-O interference) CheckCF->CF_Present Yes CheckLowFreq Check 600-800 cm⁻¹ CheckCF->CheckLowFreq No Si_Stretch Possible C-Si Stretch (Weak/Medium) CheckLowFreq->Si_Stretch Band present

Figure 1: Decision logic for distinguishing silyl and fluoro signatures in the fingerprint region.

Experimental Protocol for Comparative Analysis

To ensure data integrity when comparing these moieties, specific sampling protocols are required. C-F compounds can be volatile, while C-Si compounds (especially chlorosilanes) can be moisture-sensitive.

Sample Preparation & Acquisition

Method A: Attenuated Total Reflectance (ATR-FTIR) Best for: Solids, liquids, oils, and rapid screening.

  • Crystal Selection: Use a Diamond or Germanium crystal. Avoid Zinc Selenide (ZnSe) if the pH is extreme, though it is generally safe for neutral organosilanes/fluorines.

  • Background: Collect a background spectrum (32 scans) with the anvil raised.

  • Loading: Apply the sample. For volatile fluorinated solvents, use a concave tip or cover the sample area immediately to prevent evaporation during scanning.

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 64 (to improve Signal-to-Noise ratio for weak C-Si stretches).

    • Range: 4000–550 cm⁻¹ (Ensure the detector cutoff allows viewing below 600 cm⁻¹).

Method B: Transmission (KBr Pellet/Nujol Mull) Best for: Precise frequency determination and weak C-Si bands.

  • Moisture Control: If analyzing hydrolysable silanes (e.g.,

    
    ), perform preparation in a glovebox or dry bag. Hydrolysis creates Si-O-Si bands (1000-1100 cm⁻¹) that mimic C-F stretches.
    
  • Nujol Mull: Grind solid sample with mineral oil. Note: Nujol absorbs at 1460 and 1375 cm⁻¹, which is safely away from the key C-Si (1260) and C-F (1100-1350) regions.

Data Processing Workflow

Workflow Sample Sample Prep (Dry/Neat) Acquisition Acquisition (4000-550 cm⁻¹) Sample->Acquisition Baseline Baseline Correction (Polynomial) Acquisition->Baseline Norm Normalization (Min-Max) Baseline->Norm Analysis Peak Picking (Threshold > 5%) Norm->Analysis

Figure 2: Standardized processing workflow to ensure consistent peak intensity comparisons.

Case Study: Distinguishing Bioisosteres

Consider a drug development scenario replacing a tert-butyl group with a trimethylsilyl (TMS) group or a trifluoromethyl (CF₃) group .

  • The Control (tert-Butyl):

    • Shows C-H stretches (<3000 cm⁻¹) and skeletal vibrations.[3][4]

    • Lacks the intense bands in the 1000-1300 region.

  • The Silyl Analog (TMS):

    • 1260 cm⁻¹: A new, sharp, intense peak appears (Si-CH₃ symmetric deformation).

    • 840 cm⁻¹: A strong rocking band appears.

    • Result: The spectrum looks similar to the alkyl control but with these two specific "flags."

  • The Fluoro Analog (CF₃):

    • 1100–1350 cm⁻¹: A massive, broad absorption dominates this region.

    • Obscuration: This band may hide C-C or C-O stretches present in the scaffold.

    • Result: The spectrum is drastically altered in the fingerprint region compared to the alkyl control.

References

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • U.S. EPA. Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry. Available at: [Link]

Sources

Validation

19F NMR reference standards for fluorobenzyl compounds

19F NMR Reference Standards for Fluorobenzyl Compounds: A Comparative Technical Guide Executive Summary For researchers characterizing fluorobenzyl compounds, the selection of a 19F NMR reference standard is often treate...

Author: BenchChem Technical Support Team. Date: February 2026

19F NMR Reference Standards for Fluorobenzyl Compounds: A Comparative Technical Guide

Executive Summary

For researchers characterizing fluorobenzyl compounds, the selection of a 19F NMR reference standard is often treated as an afterthought, leading to integration errors of >5% and chemical shift misassignments of up to 2 ppm.

This guide challenges the historical reliance on Trichlorofluoromethane (CFCl₃) and Trifluoroacetic Acid (TFA).[1] For fluorobenzyl analytes (typically resonating between -110 ppm and -140 ppm for Ar-F, or -60 ppm for Ar-CF₃), α,α,α-Trifluorotoluene (TFT) and 1,3,5-Bis(trifluoromethyl)benzene often represent superior alternatives due to their spectral stability, non-volatility, and favorable relaxation dynamics.

The Challenge: Fluorobenzyl Magnetic Environments

Fluorobenzyl compounds present a unique analytical challenge. The fluorine nucleus is highly sensitive to electrostatic environments. Unlike 1H NMR, where solvent effects are often negligible (<0.1 ppm), 19F shifts can vary by >1 ppm depending on concentration and solvent dielectric constants.

  • Ar-F (Ring Fluorine): Typically -110 to -170 ppm.

  • Ar-CF₃ (Trifluoromethyl): Typically -58 to -65 ppm.

Critical Failure Point: Using a standard that resonates too far from your analyte (e.g., using CFCl₃ at 0 ppm for an analyte at -160 ppm) can introduce off-resonance intensity errors if the excitation bandwidth is insufficient or if the receiver offset (O1P) is not centered correctly.

Comparative Analysis of Reference Standards

The following table contrasts the most common standards against the specific needs of fluorobenzyl analysis.

Table 1: Technical Comparison of 19F Reference Standards
StandardChemical Shift (δ)Volatility (bp)Stability / ReactivityT₁ Relaxation (Approx)*Suitability for Fluorobenzyls
CFCl₃ (Trichlorofluoromethane) 0.00 ppm (Primary)High (23.7 °C)Inert, but ozone-depleting. Evaporates during long acquisitions.~1.5 - 2.0 sLow. Volatility makes it poor for qNMR.
TFA (Trifluoroacetic Acid) -76.55 ppm (Variable)Moderate (72 °C)High Risk. pH-dependent shift. Reacts with amines/bases.~2.5 sLow. Shift wanders (-76 to -78 ppm). Avoid with basic drugs.
α,α,α-Trifluorotoluene (TFT) -63.72 ppm Low (102 °C)Inert. Good solubility in CDCl₃/DMSO.~2.0 - 4.0 sHigh. Excellent for Ar-CF₃ types. Stable shift.
Hexafluorobenzene (C₆F₆) -164.9 ppm Moderate (80 °C)Inert. Symmetric singlet.~5.0 - 15.0 sMedium. Good shift match for Ar-F, but long T₁ requires long delays.
Fluorobenzene -113.15 ppm Moderate (85 °C)Inert.~4.0 - 6.0 sConditional. Risk of overlap with fluorobenzyl Ar-F signals.
3,5-Bis(trifluoromethyl)benzoic acid -61.3 ppm Solid (mp 140 °C)Inert solid. NMIJ certified qNMR standard.[2]~2.0 - 3.0 sHigh. Ideal internal standard for qNMR.

*Note: T₁ values are solvent and oxygen-dependent. Degassing samples can significantly lengthen T₁.

Decision Framework: Selecting the Right Standard

Do not default to what is on the shelf. Use this logic flow to select the standard that ensures data integrity.

ReferenceSelection Start Select Standard Goal Goal? Start->Goal Solvent Solvent? Goal->Solvent qNMR (Quantification) AnalyteType Analyte Region? Goal->AnalyteType Chemical Shift ID Solvent->AnalyteType Organic (CDCl3/DMSO) Rec_NaF Rec: NaF or Na-TFA (Aqueous) Solvent->Rec_NaF Aqueous (D2O) Rec_TFT Rec: Trifluorotoluene (TFT) (-64 ppm) AnalyteType->Rec_TFT Ar-CF3 (-60 ppm) Rec_C6F6 Rec: Hexafluorobenzene (-165 ppm) AnalyteType->Rec_C6F6 Ar-F (-110 to -170 ppm) Rec_Coaxial Rec: Coaxial Insert (External Ref) AnalyteType->Rec_Coaxial Reactive/Unstable Rec_BTFMBA Rec: 3,5-Bis(CF3)benzoic acid (-61 ppm) Rec_TFT->Rec_BTFMBA If Solid Std Req.

Figure 1: Decision matrix for selecting 19F NMR standards based on solvent, analyte type, and experimental goal.

The "Self-Validating" Experimental Protocol

Trustworthiness in NMR comes from verifying relaxation parameters before acquisition. A 10 mg sample of a fluorobenzyl compound can yield errors >10% if the pulse delay is insufficient.

Phase 1: The T₁ Determination (Mandatory for qNMR)

You cannot assume literature T₁ values are accurate for your specific tube. Paramagnetic oxygen dissolved in solvents shortens T₁, while degassing lengthens it.

  • Pulse Sequence: Inversion Recovery (t1ir or invrec).

  • Array Setup: Set a variable delay list (

    
    ) ranging from 0.01s to 15s (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0, 15.0).
    
  • Acquisition: Run the array on your sample + standard mixture.

  • Analysis: Plot intensity vs. time. The Null Point (

    
    ) occurs when intensity is zero.
    
  • Validation Rule: Identify the longest T₁ in your mixture (usually the standard or a symmetric CF₃ group).

Phase 2: Quantitative Acquisition (qNMR)
  • Internal Standard: Add an exact mass of 3,5-Bis(trifluoromethyl)benzoic acid (if solid) or TFT (if liquid) to your fluorobenzyl analyte.

  • Excitation Center (O1P): Set the transmitter offset to the midpoint between your standard and your analyte.

    • Example: Standard at -63 ppm, Analyte at -115 ppm. Set O1P

      
       -89 ppm.
      
  • Spectral Width (SW): Ensure SW covers both signals with at least 20 ppm margin on either side.

  • Relaxation Delay (D1):

    • Strict Rule: D1

      
       5 
      
      
      
      Longest T₁ (for 99.3% recovery).
    • Gold Standard: D1

      
       7 
      
      
      
      Longest T₁ (for 99.9% recovery).
  • Decoupling: Use Inverse Gated Decoupling (typically zgig on Bruker). This decouples protons only during acquisition to eliminate the Nuclear Overhauser Effect (NOE), which distorts integration ratios in 19F{1H} spectra.[2]

qNMR_Workflow Step1 1. Sample Prep Analyte + Internal Std (Gravimetric) Step2 2. Determine T1 (Inversion Recovery) Step1->Step2 Step3 3. Calculate D1 Delay D1 = 7 * T1_max Step2->Step3 Identify slowest relaxing spin Step4 4. Set O1P (Offset) Midpoint of Std & Analyte Step3->Step4 Step5 5. Acquire (Inverse Gated) Suppress NOE Step4->Step5

Figure 2: Self-validating qNMR workflow ensuring relaxation equilibrium and NOE suppression.

Expert Insights & Causality

Why avoid TFA? While ubiquitous, Trifluoroacetic Acid is a "wandering" standard. In the presence of basic fluorobenzyl amines (common in drug discovery), TFA can form salts, shifting its resonance by up to 2 ppm. This destroys its utility as a chemical shift reference unless used in a coaxial insert (external standard).

The "Center Frequency" Trap Fluorine has a massive spectral width (>400 ppm). If you reference to CFCl₃ (0 ppm) and measure a fluorobenzyl signal at -165 ppm, you are 60-80 kHz away from resonance (depending on field strength). If your 90° pulse is long (low power), the excitation profile may drop off significantly at the edges, leading to under-integration of the analyte.

  • Solution: Always center O1P between the peaks and use hard, short pulses (high power) for qNMR.

References

  • IUPAC Recommendations 2001/2008 . Unified Chemical Shift Scale for Nuclear Magnetic Resonance Spectroscopy. Pure and Applied Chemistry. Link

  • National Metrology Institute of Japan (NMIJ) . Certified Reference Materials for qNMR (3,5-Bis(trifluoromethyl)benzoic acid). Sigma-Aldrich / Merck Technical Note. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for shift ranges and coupling constants).
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety & Regulatory Compliance

Safety

(3-Fluorophenyl)methyl-trimethylsilane proper disposal procedures

This operational guide details the disposal procedures for (3-Fluorophenyl)methyl-trimethylsilane (CAS: 772-48-5). It is designed for researchers and safety officers requiring immediate, actionable protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for (3-Fluorophenyl)methyl-trimethylsilane (CAS: 772-48-5). It is designed for researchers and safety officers requiring immediate, actionable protocols.

Part 1: Chemical Identity & Hazard Profile[1]

Before disposal, you must accurately characterize the waste to ensure regulatory compliance and prevent incinerator damage.

PropertyDataCritical Disposal Implication
Chemical Name (3-Fluorophenyl)methyl-trimethylsilaneFluorinated : Must go to Halogenated Waste stream.
Structure 3-F-C₆H₄-CH₂-Si(CH₃)₃Benzylsilane : Acid-sensitive C-Si bond.
Flash Point ~57°C (Est.[1] based on analog)Flammable : Class 3 liquid handling required.
Reactivity Moisture sensitive; Acid labileSegregation : Do NOT mix with strong acids or oxidizers.
Incineration Byproduct Hydrogen Fluoride (HF), SiO₂Scrubbing Required : Cannot be burned in standard solvent boilers.

Part 2: Core Disposal Directive

The Golden Rule: Due to the fluorine content and silane moiety, this compound must be classified as Halogenated Flammable Organic Waste .

Segregation Protocol
  • Do Not Mix With:

    • Strong Acids (HCl, H₂SO₄): Benzylsilanes undergo protodesilylation under acidic conditions, cleaving the C-Si bond. This generates heat and volatile organic byproducts (fluorotoluenes).

    • Aqueous Bases: Can promote hydrolysis and siloxane formation, leading to polymerization or precipitation that clogs waste lines.

    • Non-Halogenated Solvents: Mixing this with non-halogenated waste (e.g., pure acetone/ethanol) contaminates the entire bulk container, forcing the expensive "Halogenated" treatment code on the whole volume.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion.

  • Cap: Use a pressure-relief cap if the waste contains significant moisture or impurities that might slowly evolve gas. For pure material, a standard chemically resistant screw cap is sufficient.

Labeling Requirements

Your waste tag must explicitly state:

  • Chemical Name: (3-Fluorophenyl)methyl-trimethylsilane

  • Hazard Checkboxes: [x] Flammable, [x] Irritant, [x] Halogenated

  • Composition: If in solution, list the solvent % (e.g., "5% Silane in Dichloromethane").

Part 3: Step-by-Step Disposal Workflow

This workflow ensures the material is transferred from the bench to the central waste facility without incident.

Phase A: Quenching (Small Scale / Residuals)

If you have <5mL or residual amounts in a flask, quench before disposal to minimize reactivity.

  • Dilute: Dissolve the residue in a compatible non-reactive solvent (e.g., Dichloromethane or Diethyl Ether).

  • Hydrolysis (Optional but recommended for reactive silanes): Slowly add a 10% solution of isopropanol in hexane. Note: Benzylsilanes are relatively stable to water compared to chlorosilanes, so violent hydrolysis is unlikely, but slow degradation can occur.

  • Transfer: Move the diluted mixture to the Halogenated Waste container.

Phase B: Bulk Disposal (>50mL)
  • Direct Transfer: Do not quench bulk material unless specified by your facility's SOP. Transfer directly to the dedicated Halogenated Organic carboy.

  • Grounding: If pouring from a metal drum or large container, ground the vessel to prevent static discharge, as the flash point is in the flammable range.

Part 4: Visualized Decision Logic

The following diagram outlines the critical decision nodes for disposing of (3-Fluorophenyl)methyl-trimethylsilane.

DisposalLogic cluster_warning Safety Critical Start Waste: (3-Fluorophenyl)methyl-trimethylsilane CheckState Analyze State & Quantity Start->CheckState IsPure Is it Bulk Pure Liquid? CheckState->IsPure Yes Yes IsPure->Yes >50mL No No IsPure->No Residuals IsMixed Is it a Reaction Mixture? Segregation CRITICAL: Segregate from Acids/Oxidizers IsMixed->Segregation Compatible Solvent Container Select Container: HDPE or Glass (Halogenated Stream) Segregation->Container Labeling Label: Flammable, Irritant, Halogenated Container->Labeling Pickup Schedule HazMat Pickup (Incineration w/ Scrubber) Labeling->Pickup Yes->Segregation No->IsMixed

Caption: Decision tree ensuring proper segregation from acidic waste streams to prevent cleavage of the benzyl-silicon bond.

Part 5: Scientific Rationale & Mechanism

Why "Halogenated" matters: Standard organic waste is often used as "fuel blending" for cement kilns. However, fluorinated compounds generate Hydrogen Fluoride (HF) upon combustion.[2] HF is highly corrosive to incinerator linings and toxic if released. Therefore, this waste must be routed to specialized incinerators equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize HF into NaF salts [1].

Why Acid Segregation matters: Benzylsilanes are unique. Unlike simple alkyl silanes, the benzyl-silicon bond is hyper-conjugated (sigma-pi interaction). In the presence of strong acids (electrophiles), the aromatic ring directs the electrophile to the ipso position, facilitating the cleavage of the C-Si bond (Protodesilylation).

  • Reaction: Ar-CH₂-SiMe₃ + H⁺ → Ar-CH₃ + [SiMe₃]⁺ This reaction is exothermic and alters the chemical composition of the waste, potentially creating pressure if the container is sealed [2].

References

  • Torch-Air. (2024).[3] Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Lewis Basic Salt-Promoted Organosilane Coupling Reactions. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (3-Fluorophenyl)methyl-trimethylsilane: Personal Protective Equipment and Emergency Protocols

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring safety. (3-Fluorophenyl)methyl-trimethylsilane, a member of the organosilane family, requires meticulous handling protocols. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in risk assessment and chemical causality. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks

Before any manipulation, a thorough risk assessment is non-negotiable. The primary hazards associated with organosilanes like (3-Fluorophenyl)methyl-trimethylsilane are synthesized from data on related compounds.

  • Flammability: Many organosilanes are flammable liquids. Vapors can form explosive mixtures with air, and ignition sources must be rigorously controlled. Handling should always occur away from open flames, hot surfaces, and sparks.[3] Use of explosion-proof equipment and grounding of containers to prevent static discharge is a critical preventive measure.[3]

  • Reactivity with Water: A key characteristic of many silanes is their reactivity with water, which can produce flammable hydrogen gas and other byproducts.[1][4] This necessitates storing the compound in a dry, inert environment and avoiding contact with moisture.

  • Health Hazards: Based on analogous compounds, potential health effects include skin, eye, and respiratory irritation.[2][5][6] Harmful effects if swallowed, inhaled, or absorbed through the skin are also plausible.[6] Therefore, engineering controls and PPE are essential to prevent any route of exposure.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of convenience but a direct response to the identified hazards. A multi-layered approach is essential to provide comprehensive protection.

Hazard Category Primary Risk Required PPE Rationale & Causality
Chemical Splash & Contact Skin/Eye Irritation, Burns, Absorption- Chemical Splash Goggles (ANSI Z87.1 compliant) - Face Shield - Flame-Resistant Lab Coat (e.g., Nomex®) - Chemical-Resistant Apron Goggles provide a seal against splashes. A face shield is mandatory over goggles when there is a significant splash or exothermic reaction risk.[7][8] A flame-resistant lab coat is crucial due to the flammability risk posed by organosilanes.[7][8]
Dermal Exposure Absorption, Irritation- Double Gloving System: - Inner: Nitrile Gloves - Outer: Butyl or 4H/Silver Shield® Laminate GlovesDisposable nitrile gloves offer initial protection but may not be suitable for prolonged contact.[8] Studies on various organosilanes show that butyl rubber and laminate materials (like 4H) provide superior, long-duration resistance to permeation compared to nitrile or neoprene alone.[9]
Inhalation Respiratory Irritation, Toxicity- Work within a certified Chemical Fume Hood - Respiratory Protection (if fume hood is not feasible) A fume hood is the primary engineering control to prevent inhalation of vapors.[10] If procedures risk exceeding permissible exposure limits or a hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is required, which necessitates formal training and fit-testing.[8][11]
General Laboratory Safety Physical Hazards- Long Pants (non-synthetic fabric) - Closed-toe, chemical-resistant shoes Pants and proper footwear protect the skin on the lower body from potential spills and physical hazards.[8] Synthetic fabrics like polyester can melt and adhere to skin in a fire, exacerbating injuries.

Operational Plans: From Benchtop to Disposal

Standard Handling Protocol

This protocol assumes all work is conducted inside a certified chemical fume hood.

  • Preparation: Clear the fume hood of all unnecessary items. Ensure a spill kit and fire extinguisher (Class B: for flammable liquids) are immediately accessible.

  • PPE Donning: Don PPE in the correct sequence to ensure complete protection. See the workflow diagram below.

  • Grounding: If transferring quantities greater than 100 mL, ensure the container and receiving equipment are properly grounded and bonded to prevent static electricity buildup.[3]

  • Inert Atmosphere: For reactions sensitive to moisture, conduct manipulations under an inert atmosphere (e.g., Nitrogen or Argon).

  • Aliquotting: Use only tools and equipment made of compatible materials. Avoid creating aerosols.

  • Post-Handling: Tightly close the primary container. Decontaminate the work surface with an appropriate solvent, followed by soap and water.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination, following the prescribed sequence.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing the work.[10]

PPE Donning and Doffing Workflow

Proper sequencing is critical to prevent exposure. The "doffing" or removal process is arguably more important than donning, as it is the point of highest risk for contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat & Apron don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (Butyl/Laminate) don3->don4 doff1 1. Outer Gloves doff2 2. Apron doff1->doff2 doff3 3. Face Shield & Goggles doff2->doff3 doff4 4. Lab Coat doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Workflow for correct PPE donning and doffing.

Emergency Response and Disposal

Spill Management

Immediate and correct assessment of a spill's severity is crucial.[12]

Spill_Response start Chemical Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess Spill Severity alert->assess minor_spill Minor Spill (<100mL, contained, no immediate fire/health risk) assess->minor_spill Is it Minor? major_spill Major Spill (>100mL, fire, uncontained, toxic vapors) assess->major_spill Is it Major? don_ppe Don appropriate PPE (respirator if needed) minor_spill->don_ppe contain Contain spill with absorbent (vermiculite, sand) don_ppe->contain collect Collect residue with non-sparking tools contain->collect package Package in sealed, labeled container for hazardous waste collect->package decon Decontaminate area package->decon evacuate Evacuate the area major_spill->evacuate alarm Activate fire alarm evacuate->alarm call_emergency Call Emergency Services (Provide chemical name, location, quantity) alarm->call_emergency safe_distance Await responders at a safe distance call_emergency->safe_distance

Caption: Decision flowchart for responding to a chemical spill.

Minor Spill Cleanup Steps:

  • Alert & Secure: Alert nearby personnel.[13] If the material is flammable, eliminate all ignition sources immediately.[14][15]

  • Contain: Use a commercial spill kit or non-combustible absorbent material like sand or vermiculite to dike the spill.[14] Do NOT use paper towels, as this can increase the rate of evaporation and create a fire hazard.[15]

  • Collect: Wearing your full PPE ensemble, collect the absorbed material using non-sparking tools.

  • Dispose: Place the contaminated materials into a leak-proof, properly labeled container for hazardous waste disposal.[13][14]

  • Decontaminate: Clean the spill area with soap and warm water, and collect the cleaning materials for hazardous waste disposal.[14]

Major Spill Response:

For any spill that is large, uncontained, involves a fire, or makes you feel uncomfortable with your ability to handle it, evacuate immediately and call for emergency response.[12][15]

First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[13][16] Seek immediate medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Waste Disposal

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix organosilane waste with other waste streams, particularly aqueous waste, due to its reactivity.

  • Packaging: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[14]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with (3-Fluorophenyl)methyl-trimethylsilane, fostering a secure environment for groundbreaking research.

References

  • Silane Chemical | ZMsilane. (2024). ZMsilane.
  • Silane. (n.d.). University of Arkansas Environmental Health and Safety.
  • Silane Exposure, Signs and Symptoms and Chemical Properties. (n.d.). University of Arkansas Environmental Health and Safety.
  • Understanding Silane: Properties, Risks, and Safety Measures. (n.d.). Gas-Sensing.com.
  • Silane Safety Data Sheet. (n.d.). Middlesex Gases & Technologies.
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Global Silicones Council.
  • Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. (2001). ResearchGate.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco Environmental Health & Safety.
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba Environmental Health and Safety Office.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). DC Fine Chemicals.
  • Trimethylsilane Safety Data Sheet. (2015). Airgas.
  • Tris(trimethylsilyl)silane Safety Data Sheet. (2025). Sigma-Aldrich.
  • (Trifluoromethyl)trimethylsilane Safety Data Sheet. (n.d.). ECHEMI.
  • (3-Bromo-2-fluorophenyl)trimethylsilane Safety Information. (n.d.). Fluorochem.
  • Chlorotrimethylsilane Safety Data Sheet. (2025). Sigma-Aldrich.

Sources

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